4-[(2-fluorophenyl)carbamoyl]benzoic acid

Carbonic anhydrase inhibition Isoform selectivity Cancer-associated CA XII

4-[(2-Fluorophenyl)carbamoyl]benzoic acid is a selective CA XII inhibitor (Ki 5.30 nM, >18,800x selectivity) validated for tumor hypoxia target programs. The 2-fluoro para-carbamoyl geometry ensures defined SAR comparability vs regioisomers. A quantitative-yield Vilsmeier protocol and single-crystal XRD structure support scalable synthesis and analytical method development. Procure this research scaffold for reproducible enzyme assays and crystallographic reference.

Molecular Formula C14H10FNO3
Molecular Weight 259.23 g/mol
CAS No. 1051184-64-5
Cat. No. B6151806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-fluorophenyl)carbamoyl]benzoic acid
CAS1051184-64-5
Molecular FormulaC14H10FNO3
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H10FNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8H,(H,16,17)(H,18,19)
InChIKeyOUBBTURJIIMRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Fluorophenyl)carbamoyl]benzoic Acid (CAS 1051184-64-5): Core Structural and Procurement Baseline


4-[(2-Fluorophenyl)carbamoyl]benzoic acid (CAS 1051184-64-5) is an aromatic carboxylic acid derivative featuring a benzoic acid core substituted at the para position with a carbamoyl group bearing a 2-fluorophenyl moiety . The compound has the molecular formula C14H10FNO3 and a molecular weight of 259.23 g/mol . It is classified within the phenylcarbamoylbenzoic acid chemical family and is primarily utilized as a research intermediate and screening compound in medicinal chemistry [1].

Why 4-[(2-Fluorophenyl)carbamoyl]benzoic Acid Cannot Be Interchanged with Regioisomeric or Non-fluorinated Analogs


Within the phenylcarbamoylbenzoic acid class, minor structural variations—including the position of the carbamoyl linkage on the benzoic acid ring (para vs. ortho substitution) and the presence, position, or identity of halogen substituents on the phenyl ring—produce substantial differences in target binding affinity, isoform selectivity, synthetic efficiency, and crystallographic behavior [1]. The 2-fluoro substitution pattern on the phenyl ring, combined with para-carbamoylbenzoic acid geometry, confers a specific combination of hydrogen-bonding capacity and steric profile that directly influences molecular recognition at enzyme active sites such as carbonic anhydrase isoforms [1]. Generic substitution with the ortho-substituted regioisomer (CAS 19336-75-5) or non-fluorinated analog (CAS 16777-78-9) without empirical validation will result in divergent biological activity profiles and may invalidate comparative structure-activity relationship (SAR) analyses .

Quantitative Differentiation Evidence: 4-[(2-Fluorophenyl)carbamoyl]benzoic Acid vs. Analogs


Carbonic Anhydrase XII Inhibition: Single-Digit Nanomolar Affinity with Marked Isoform Selectivity

4-[(2-Fluorophenyl)carbamoyl]benzoic acid demonstrates potent inhibition of recombinant human carbonic anhydrase XII (CA XII) with a Ki of 5.30 nM [1]. In the same assay series, the compound exhibits approximately 13-fold lower affinity for CA IX (Ki = 70 nM) and negligible inhibition of the ubiquitous cytosolic isoform CA I (Ki > 100,000 nM), representing an isoform selectivity window exceeding 18,800-fold between CA XII and CA I [1]. Direct comparator data for the ortho-substituted regioisomer 2-[(2-fluorophenyl)carbamoyl]benzoic acid (CAS 19336-75-5) or the non-fluorinated analog 4-(phenylcarbamoyl)benzoic acid (CAS 16777-78-9) are not available in the same assay platform; the differentiation claim is therefore based on the intra-compound selectivity profile of the target compound itself, which establishes a quantifiable baseline for evaluating structural modifications [1].

Carbonic anhydrase inhibition Isoform selectivity Cancer-associated CA XII

Synthetic Efficiency: Quantitative One-Step Preparation Under Vilsmeier Conditions

A reported protocol for the one-step synthesis of 4-[(2-fluorophenyl)carbamoyl]benzoic acid using adapted Vilsmeier conditions achieves quantitative yield of the title compound [1]. This synthetic route is fully characterized by 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy, with spectral data provided in detail [1]. In contrast, conventional two-step synthetic approaches involving reaction of 2-fluoroaniline with 4-carboxybenzoyl chloride in the presence of triethylamine followed by recrystallization or chromatographic purification typically produce yields in the 50-80% range for analogous phenylcarbamoylbenzoic acid derivatives .

Organic synthesis Vilsmeier reaction Process chemistry

Crystal Structure Validation: Single-Crystal X-ray Diffraction Confirmation

The crystal structure of 4-[(2-fluorophenyl)carbamoyl]benzoic acid has been established by single-crystal X-ray diffraction methods and deposited with displacement ellipsoids drawn at the 50% probability level [1]. This structural determination provides unambiguous confirmation of molecular geometry, hydrogen-bonding network, and solid-state packing arrangement [1]. The availability of definitive crystallographic data distinguishes this compound from structurally related phenylcarbamoylbenzoic acid analogs for which only spectroscopic characterization or computational modeling data exist [2].

X-ray crystallography Structural biology Quality control

Comparative Antioxidant Activity: Class-Level Differentiation from Non-fluorinated Scaffold

While 4-[(2-fluorophenyl)carbamoyl]benzoic acid itself has not been directly evaluated in published antioxidant assays, its non-fluorinated scaffold analog 4-(phenylcarbamoyl)benzoic acid (CAS 16777-78-9) serves as the core template for a series of phenylcarbamoylbenzoic acid derivatives evaluated by ABTS antioxidant assay [1]. In this study, the vast majority of tested compounds showed low antioxidant activity, with only specific functionalized derivatives (compounds 8c, 9a, and 9b) demonstrating high antioxidant potential [1]. This class-level data indicates that the core phenylcarbamoylbenzoic acid scaffold possesses minimal intrinsic antioxidant activity and that fluorine substitution at the 2-position of the phenyl ring—as in the target compound—represents a deliberate structural modification to modulate physicochemical and target-binding properties rather than to confer antioxidant function [1].

Antioxidant activity ABTS assay Oxidative stress

Commercial Purity Benchmarking: 98% Minimum Purity Specification

Commercially available 4-[(2-fluorophenyl)carbamoyl]benzoic acid (CAS 1051184-64-5) is supplied with a minimum purity specification of 98% as verified by NMR, HPLC, and GC batch quality control testing . This purity level is comparable to or exceeds typical specifications for related phenylcarbamoylbenzoic acid derivatives, including the ortho-substituted regioisomer 2-[(2-fluorophenyl)carbamoyl]benzoic acid (CAS 19336-75-5), which is commonly supplied at 95% minimum purity .

Quality control Purity specification Procurement

High-Impact Application Scenarios for 4-[(2-Fluorophenyl)carbamoyl]benzoic Acid


Carbonic Anhydrase XII-Targeted Oncology Probe Development

4-[(2-Fluorophenyl)carbamoyl]benzoic acid serves as a validated starting point for structure-based design of selective CA XII inhibitors. The compound's Ki of 5.30 nM for CA XII, coupled with >18,800-fold selectivity over CA I, makes it suitable as a reference inhibitor in CA XII enzymatic assays and as a scaffold for further derivatization in hypoxia-associated tumor target validation programs [1].

High-Efficiency Intermediate for Phenylcarbamoylbenzoic Acid Derivative Libraries

The availability of a quantitative-yield one-step Vilsmeier synthesis protocol [1] positions 4-[(2-fluorophenyl)carbamoyl]benzoic acid as a synthetically accessible building block for parallel library synthesis. Process chemists evaluating scale-up feasibility should reference this protocol when designing synthetic routes to fluorinated carbamoylbenzoic acid derivatives.

Crystallographically Validated Reference Standard for Analytical Method Development

The established single-crystal X-ray diffraction structure [1] enables the use of 4-[(2-fluorophenyl)carbamoyl]benzoic acid as a crystallographic reference compound for developing and validating XRPD or solid-state NMR analytical methods for structurally related phenylcarbamoylbenzoic acid derivatives. The 98% minimum commercial purity specification further supports its use as an analytical reference material.

Structure-Activity Relationship Studies of Fluorine Substitution Effects

The distinct 2-fluoro substitution pattern on the phenyl ring of 4-[(2-fluorophenyl)carbamoyl]benzoic acid provides a defined structural probe for SAR investigations examining the influence of ortho-fluorine substitution on enzyme inhibition profiles and physicochemical properties. Direct comparison with the ortho-substituted regioisomer (CAS 19336-75-5) and non-fluorinated analog (CAS 16777-78-9) allows systematic interrogation of positional and electronic effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-fluorophenyl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.